PTP Inhibitor III
PTP Inhibitor III
PTP Inhibitor III is an α-haloacetophenone derivative that acts as a photoreversible covalent inhibitor of protein tyrosine phosphatases (PTPs). It binds the catalytic domain of SHP-1 (Ki = 184 µM) and covalently reacts with free thiols, a reaction that is reversible with irradiation (350 nm). PTP Inhibitor III is cell permeable and inhibits a broad range of PTPs.
Brand Name:
Vulcanchem
CAS No.:
29936-81-0
VCID:
VC21229656
InChI:
InChI=1S/C10H9BrO4/c11-5-9(12)7-1-3-8(4-2-7)15-6-10(13)14/h1-4H,5-6H2,(H,13,14)
SMILES:
C1=CC(=CC=C1C(=O)CBr)OCC(=O)O
Molecular Formula:
C10H9BrO4
Molecular Weight:
273.08 g/mol
PTP Inhibitor III
CAS No.: 29936-81-0
Cat. No.: VC21229656
Molecular Formula: C10H9BrO4
Molecular Weight: 273.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | PTP Inhibitor III is an α-haloacetophenone derivative that acts as a photoreversible covalent inhibitor of protein tyrosine phosphatases (PTPs). It binds the catalytic domain of SHP-1 (Ki = 184 µM) and covalently reacts with free thiols, a reaction that is reversible with irradiation (350 nm). PTP Inhibitor III is cell permeable and inhibits a broad range of PTPs. |
|---|---|
| CAS No. | 29936-81-0 |
| Molecular Formula | C10H9BrO4 |
| Molecular Weight | 273.08 g/mol |
| IUPAC Name | 2-[4-(2-bromoacetyl)phenoxy]acetic acid |
| Standard InChI | InChI=1S/C10H9BrO4/c11-5-9(12)7-1-3-8(4-2-7)15-6-10(13)14/h1-4H,5-6H2,(H,13,14) |
| Standard InChI Key | RLSUZPAAQRBGTM-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C(=O)CBr)OCC(=O)O |
| Canonical SMILES | C1=CC(=CC=C1C(=O)CBr)OCC(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator